molecular formula C10H9BrO4 B13613253 3-(4-Bromo-2-methoxyphenyl)-2-oxopropanoic acid

3-(4-Bromo-2-methoxyphenyl)-2-oxopropanoic acid

Cat. No.: B13613253
M. Wt: 273.08 g/mol
InChI Key: NUSKKAMZNNZREF-UHFFFAOYSA-N
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Description

3-(4-Bromo-2-methoxyphenyl)-2-oxopropanoic acid is an organic compound characterized by the presence of a bromine atom, a methoxy group, and a ketone functional group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions . The reaction is carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination reactions followed by purification steps such as recrystallization or chromatography to obtain the desired product with high purity. The reaction conditions are optimized to ensure maximum yield and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

3-(4-Bromo-2-methoxyphenyl)-2-oxopropanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines or thiols can replace the bromine atom under appropriate conditions.

Major Products Formed

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Alcohols.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

3-(4-Bromo-2-methoxyphenyl)-2-oxopropanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(4-Bromo-2-methoxyphenyl)-2-oxopropanoic acid involves its interaction with specific molecular targets. The bromine atom and methoxy group can participate in various binding interactions, while the ketone group can act as a reactive site for nucleophilic attack. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-Bromo-2-methoxyphenyl)-2-oxopropanoic acid is unique due to the presence of both a bromine atom and a ketone group on the phenyl ring, which imparts distinct chemical reactivity and potential biological activity compared to its analogs.

Properties

Molecular Formula

C10H9BrO4

Molecular Weight

273.08 g/mol

IUPAC Name

3-(4-bromo-2-methoxyphenyl)-2-oxopropanoic acid

InChI

InChI=1S/C10H9BrO4/c1-15-9-5-7(11)3-2-6(9)4-8(12)10(13)14/h2-3,5H,4H2,1H3,(H,13,14)

InChI Key

NUSKKAMZNNZREF-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)Br)CC(=O)C(=O)O

Origin of Product

United States

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